molecular formula C12H17NO2 B13771700 Carbamic acid, phenethyl-, isopropyl ester CAS No. 63982-24-1

Carbamic acid, phenethyl-, isopropyl ester

Cat. No.: B13771700
CAS No.: 63982-24-1
M. Wt: 207.27 g/mol
InChI Key: HZMHUMWAGBXLBY-UHFFFAOYSA-N
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Description

Carbamic acid, phenethyl-, isopropyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and phenethyl alcohol, with an isopropyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including carbamic acid, phenethyl-, isopropyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, phenethyl alcohol reacts with isopropyl chloroformate under basic conditions to form the desired ester. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of esters often involves the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, phenethyl alcohol and isopropyl carbamate can be used as starting materials .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.

    Basic Hydrolysis: Uses a strong base such as sodium hydroxide (NaOH).

    Reduction: Involves reducing agents like LiAlH4.

    Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.

Major Products Formed

    Hydrolysis: Produces phenethyl alcohol and isopropyl carbamate.

    Reduction: Yields phenethyl alcohol.

    Transesterification: Forms different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of carbamic acid, phenethyl-, isopropyl ester involves its interaction with various molecular targets and pathways. For instance, it may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. Additionally, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, phenethyl-, isopropyl ester is unique due to its specific combination of phenethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to other carbamate esters. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63982-24-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(2-phenylethyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

HZMHUMWAGBXLBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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